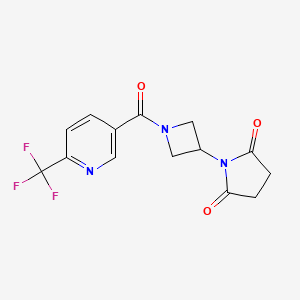
3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyridazinone ring, which is a heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the benzylic position is often involved in free radical reactions . The compound could also undergo nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
Research has explored the synthesis of compounds similar to 3-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, highlighting their pharmaceutical importance. Techniques involve complex reactions with chloroamine T and chloroacetic acid, yielding structurally diverse benzamide derivatives (Sallam et al., 2021).
Structural and Energy Framework Studies
The molecular structure of similar compounds has been analyzed using X-ray diffraction, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These studies offer insights into the molecular packing, intermolecular interactions, and energy frameworks of such compounds, essential for understanding their properties and potential applications (Sallam et al., 2021).
Biological and Pharmacological Applications
Cytotoxicity Against Melanoma
Benzamide derivatives, closely related to the compound , have shown promise in melanoma treatment. Research indicates their potential for targeted drug delivery in melanoma cells, enhancing the efficacy of chemotherapy (Wolf et al., 2004).
Antibacterial and Antifungal Activities
Similar benzamide-based compounds have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents (Karanth et al., 2018).
Potential in Tuberculosis Treatment
Certain benzamide derivatives have been identified for their anti-tubercular properties, with some showing promising activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in treating tuberculosis (Nimbalkar et al., 2018).
Antioxidant Properties
The antioxidant capabilities of similar benzamide compounds have been investigated, showcasing their potential in combating oxidative stress-related disorders (Tumosienė et al., 2019).
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. It’s important to refer to the appropriate safety data sheets (SDS) for information on potential hazards, protective measures, and first aid procedures .
Propriétés
IUPAC Name |
3-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPVNWBUCKGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
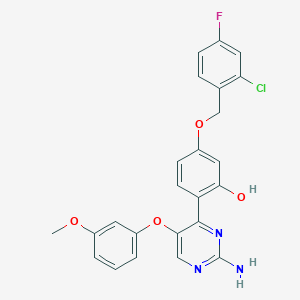
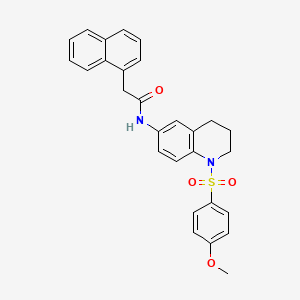

![ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005474.png)

![Ethyl 2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3005477.png)
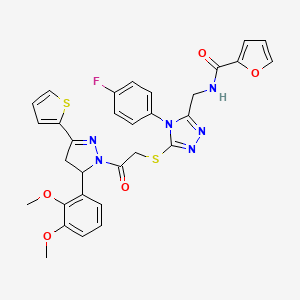
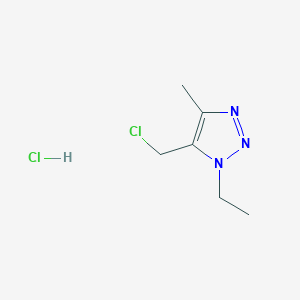

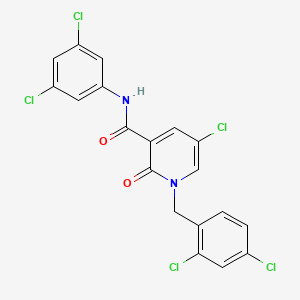
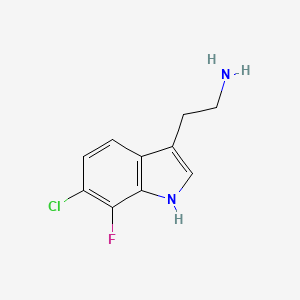
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3005488.png)
![ethyl (2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B3005489.png)
